6-Bromo-4-nitro-1H-indazole-3-carbaldehyde
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Overview
Description
6-Bromo-4-nitro-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-nitro-1H-indazole followed by formylation at the 3-position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-nitro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Bromo-4-nitro-1H-indazole-3-carboxylic acid.
Reduction: 6-Bromo-4-amino-1H-indazole-3-carbaldehyde.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-nitro-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as kinase inhibitors.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indazole-4-carboxaldehyde: Similar structure but lacks the nitro group, affecting its reactivity and applications.
4-Nitro-1H-indazole-3-carbaldehyde:
6-Bromo-4-amino-1H-indazole-3-carbaldehyde: Reduction product of the nitro compound, with different biological activities.
Uniqueness
6-Bromo-4-nitro-1H-indazole-3-carbaldehyde is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
6-bromo-4-nitro-2H-indazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O3/c9-4-1-5-8(6(3-13)11-10-5)7(2-4)12(14)15/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBOPKMSYVDVSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646310 |
Source
|
Record name | 6-Bromo-4-nitro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-61-6 |
Source
|
Record name | 6-Bromo-4-nitro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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